(D-Trp6)-LHRH (1-6) amide

Descripción

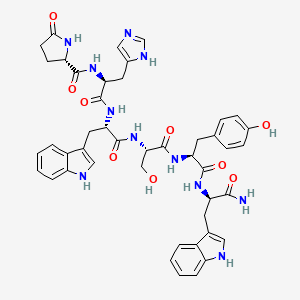

This compound is a highly complex peptide derivative featuring multiple functional groups:

- Indole rings (1H-indol-3-yl), which are common in bioactive molecules like tryptophan derivatives and serotonin analogs .

- Hydroxyphenyl (4-hydroxyphenyl) and pyrrolidine-2-carboxamide groups, which enhance solubility and structural stability .

Synthesis: The compound is synthesized via stepwise peptide coupling, as described in , using reagents like HATU and DIPEA to activate carboxyl groups for amide bond formation . The process involves sequential additions of protected amino acid residues, followed by deprotection and purification steps.

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49N11O9/c46-40(60)34(16-25-19-48-31-7-3-1-5-29(25)31)52-42(62)35(15-24-9-11-28(58)12-10-24)53-45(65)38(22-57)56-43(63)36(17-26-20-49-32-8-4-2-6-30(26)32)54-44(64)37(18-27-21-47-23-50-27)55-41(61)33-13-14-39(59)51-33/h1-12,19-21,23,33-38,48-49,57-58H,13-18,22H2,(H2,46,60)(H,47,50)(H,51,59)(H,52,62)(H,53,65)(H,54,64)(H,55,61)(H,56,63)/t33-,34+,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAYBARAWXYOEK-NWUFEJSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49N11O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for preparing peptides of this complexity. The process involves:

- Attachment of the C-terminal amino acid to a solid resin support.

- Stepwise coupling of protected amino acids in the sequence, with each cycle including:

- Deprotection of the Fmoc group using 20% piperidine in DMF to expose the amine.

- Activation of the incoming amino acid’s carboxyl group using coupling reagents.

- Coupling reaction to form the peptide bond.

- Washing steps to remove excess reagents and by-products after each cycle.

- After completion of the sequence assembly, final cleavage from the resin and removal of side-chain protecting groups using acidolysis (e.g., trifluoroacetic acid (TFA) cocktails).

- Purification by preparative HPLC to obtain the pure peptide.

This method allows for efficient production of peptides with multiple stereocenters and sensitive functional groups such as indole and imidazole rings.

Research Findings and Data on Preparation

Example from Literature: Preparation of Related Peptides

- The preparation of LHRH analogs, structurally related to the target compound, has been reported using Fmoc-SPPS with high yield and stereochemical fidelity. After each coupling, washing and monitoring by Kaiser test ensure completeness.

- Use of 20% piperidine in DMF for Fmoc deprotection is standard, followed by coupling with HBTU/HATU reagents activated in situ.

- Side-chain protecting groups such as t-butyl for hydroxyphenyl groups and trityl for imidazole nitrogen are employed to prevent side reactions.

Process Optimization

- Optimization of coupling times and reagent equivalents improves yield and reduces racemization.

- Use of microwave-assisted SPPS can accelerate synthesis and improve purity.

- Final purification by reversed-phase HPLC yields peptides with purity >95%.

Data Table: Typical SPPS Cycle Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Resin loading | C-terminal amino acid + resin | Anchoring first amino acid | Use of Wang or Rink amide resin |

| Fmoc deprotection | 20% piperidine in DMF | Remove Fmoc protecting group | 2 x 10 min treatments |

| Coupling | Fmoc-AA + HBTU/HATU + DIPEA | Peptide bond formation | 1-2 equivalents amino acid |

| Washing | DMF, DCM | Remove excess reagents | 3-5 washes per step |

| Final cleavage | TFA cocktail (TFA/TIS/H2O) | Remove peptide from resin & side-chain deprotection | 2-3 hours at room temperature |

| Purification | Preparative RP-HPLC | Obtain pure peptide | Gradient elution with acetonitrile/water + 0.1% TFA |

Análisis De Reacciones Químicas

Types of Reactions

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to oxidize the tryptophan residue.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.

Substitution: Amino acid substitution is typically achieved during the peptide synthesis process by incorporating different protected amino acids.

Major Products Formed

Oxidation: Oxidation of tryptophan can lead to the formation of kynurenine or other oxidative derivatives.

Reduction: Reduction of disulfide bonds results in the formation of free thiol groups.

Substitution: Substitution reactions yield peptide analogs with modified amino acid sequences.

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Properties

Research indicates that compounds similar to this structure exhibit significant anticancer activity. The incorporation of indole and imidazole moieties has been linked to the inhibition of tumor growth and metastasis in various cancer cell lines. For instance, studies have shown that derivatives of indole can modulate signaling pathways involved in apoptosis and cell proliferation, making them promising candidates for cancer therapy .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly due to the presence of amino acids and aromatic rings. Compounds with similar configurations have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The presence of multiple functional groups, including hydroxyl and amino groups, enhances the compound's ability to interact with bacterial membranes. Preliminary studies have indicated that related compounds possess antimicrobial properties against a range of pathogens, suggesting that this compound may also exhibit similar activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the therapeutic potential of this compound. The following aspects are noteworthy:

| Structural Feature | Impact on Activity |

|---|---|

| Indole ring | Enhances binding affinity to biological targets |

| Imidazole moiety | Contributes to bioactivity against cancer cells |

| Hydroxyl groups | Increases solubility and bioavailability |

| Amino acid substitutions | Modulates pharmacokinetics and toxicity |

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically include peptide coupling methods, protecting group strategies, and chiral resolution techniques. Research into its derivatives has shown that modifications at specific positions can lead to enhanced potency or selectivity for particular biological targets. For example, substituents on the indole or imidazole rings can significantly alter the compound's efficacy against specific cancer types or microbial strains .

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited IC50 values in the nanomolar range against several cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

In vitro studies revealed that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in developing therapies for neurodegenerative conditions .

Mecanismo De Acción

The mechanism of action of (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide involves binding to the LHRH receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of luteinizing hormone and follicle-stimulating hormone. The modification with D-tryptophan enhances the stability and affinity of the peptide for its receptor, resulting in prolonged biological activity.

Comparación Con Compuestos Similares

Structural Analogs

The target compound shares structural motifs with several bioactive peptides and heterocyclic molecules:

*Estimated based on structural complexity.

Key Observations :

- Compared to ’s quaternary ammonium compound, the target’s hydroxyphenyl and pyrrolidine groups may improve solubility, reducing aggregation in biological systems .

Pharmacokinetic and Stability Profiles

- Hydrophilicity : The hydroxyphenyl and pyrrolidine groups enhance aqueous solubility compared to dichlorophenyl analogs (), which are more lipophilic .

- Metabolic Stability : Imidazole and indole groups may increase susceptibility to oxidative metabolism, unlike ’s alkylated compound, which features stable quaternary ammonium .

Actividad Biológica

The compound , a complex peptide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity through various studies, highlighting its mechanisms, effects, and potential therapeutic applications.

Structural Overview

The compound is characterized by multiple chiral centers and a complex molecular structure that includes:

- Amino acids : Contributing to its biological activity and interaction with biological targets.

- Functional groups : Such as oxo and carboxamide groups that enhance its reactivity and binding capabilities.

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral activities. For instance, derivatives that mimic natural substrates can inhibit viral replication by targeting viral enzymes. The compound's structure suggests potential interactions with viral proteins, potentially leading to the development of antiviral agents.

Anticancer Activity

Research has shown that peptides with indole and imidazole moieties can exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key signaling pathways involved in cell survival and proliferation.

Case Study : A study demonstrated that a related compound significantly inhibited the growth of various cancer cell lines by triggering apoptotic pathways via mitochondrial dysfunction .

Antimicrobial Effects

The presence of hydrophobic and polar regions within the molecule suggests potential antimicrobial activity. Compounds with similar structures have been shown to disrupt bacterial membranes or inhibit essential bacterial enzymes.

Research Findings :

A study on similar peptide compounds revealed effective inhibition against Gram-positive bacteria, indicating that modifications in the structure could enhance antimicrobial efficacy .

Understanding how this compound exerts its biological effects is crucial for potential therapeutic applications.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit proteases or kinases critical for pathogen survival or cancer cell proliferation.

Interaction with Receptors

The structural components suggest possible interactions with cellular receptors, which could modulate signaling pathways. This is particularly relevant for compounds targeting cancer or inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally validated?

- Methodological Answer: Use X-ray crystallography to resolve absolute stereochemistry, particularly for chiral centers adjacent to indole and imidazole moieties. Complementary NMR techniques (e.g., NOESY) can confirm spatial arrangements via nuclear Overhauser effects. For example, coupling constants (-values) in NMR can distinguish axial/equatorial proton orientations in the pyrrolidine ring .

Q. What are the recommended protocols for synthesizing this peptide-derived compound with high purity?

- Methodological Answer: Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection for indole and imidazole side chains. Optimize coupling steps using HOBt/DIC activation to minimize racemization. Post-synthesis, purify via reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) to achieve >95% purity. Monitor intermediates using ESI-HRMS for mass validation .

Q. How should researchers handle stability issues related to the 4-hydroxyphenyl and imidazole groups during storage?

- Methodological Answer: Store lyophilized samples at -20°C under argon to prevent oxidation of the 4-hydroxyphenyl group. For solutions, use acidic buffers (pH 4–5) to stabilize the imidazole ring and avoid prolonged exposure to light. Regularly assess degradation via analytical HPLC and compare retention times against fresh standards .

Advanced Research Questions

Q. How can machine learning (ML) accelerate the optimization of reaction conditions for this compound’s synthesis?

- Methodological Answer: Apply Bayesian optimization to screen reaction parameters (e.g., temperature, solvent polarity, catalyst loading) in silico. Train models on historical yield data (e.g., from SPPS or solution-phase reactions) to predict optimal conditions. Validate predictions with high-throughput microreactor arrays, reducing experimental iterations by >50% .

Q. What strategies resolve contradictions in reported yields for similar indole-containing peptides?

- Methodological Answer: Conduct a meta-analysis of published protocols to identify critical variables (e.g., coupling reagent efficiency, protecting group compatibility). Use Design of Experiments (DoE) to isolate factors causing yield discrepancies. For instance, replace HATU with COMU if carbodiimide-mediated couplings show variability in indole-containing systems .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence this compound’s reactivity in catalytic systems?

- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map interaction energies between indole/imidazole motifs and catalytic surfaces (e.g., metal-organic frameworks). Validate computationally predicted binding modes via XPS or in situ IR spectroscopy. For example, shifts in N–H stretching frequencies (~3300 cm) indicate hydrogen-bonding interactions during catalysis .

Q. What advanced techniques characterize supramolecular assemblies involving this compound?

- Methodological Answer: Use cryo-EM or SAXS to analyze self-assembly in solution. Fluorescence anisotropy can probe stacking interactions between indole rings. Compare experimental data with molecular dynamics (MD) simulations (AMBER force field) to model aggregation pathways. Note: Adjust ionic strength to modulate electrostatic contributions from the imidazole group .

Key Methodological Recommendations

- For Synthesis Challenges: Prioritize protecting group strategies for labile residues (e.g., 4-hydroxyphenyl) to prevent side reactions .

- For Computational Modeling: Cross-validate ML predictions with small-scale experiments to avoid overfitting .

- For Stability Studies: Use accelerated aging tests (40°C, 75% RH) to simulate long-term storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.